molecular formula C14H17N5O3 B2512961 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421530-58-6

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2512961
CAS No.: 1421530-58-6
M. Wt: 303.322
InChI Key: HBZXZSOZSDXFGJ-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic compound of significant research interest due to its structural relation to a class of known 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds . Compounds within this class have been identified for their potential as inhibitors of phosphodiesterase 4 (PDE4) and its specific isoforms, such as PDE4B . The PDE4 enzyme is a critical target in pharmacological research because it regulates intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key secondary messenger. By potentially modulating this pathway, researchers are investigating the role of such compounds in a wide spectrum of preclinical studies. The structural motif of the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core, functionalized with a carboxamide group, is a key feature for biological activity. The specific derivative featuring a N-(3-(6-oxopyridazin-1(6H)-yl)propyl) side chain is designed to explore structure-activity relationships and optimize properties for specialized research applications. This compound is intended for investigative use in exploring inflammatory and central nervous system (CNS) pathways, given the established research context of PDE4 inhibitors in areas such as autoimmune disorders, COPD, and other PDE4-mediated conditions . It represents a valuable chemical tool for scientists aiming to elucidate novel mechanisms of action and advance early-stage discovery research.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-14(21)11-10-13-19(17-11)8-3-9-22-13/h1,4,6,10H,2-3,5,7-9H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZXZSOZSDXFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : Approximately 290.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyridazine derivatives.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis, influencing signaling pathways associated with cancer and inflammation.

Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Similar derivatives have shown IC50 values in the sub-micromolar range against COX-2 (from 0.05 to 0.14 mM), indicating potent anti-inflammatory activity while exhibiting weaker inhibition of COX-1 .
CompoundCOX-2 IC50 (mM)COX-1 IC50 (mM)Selectivity Index
Compound A0.0512.6252
Compound B0.14535

Anticancer Activity

Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism likely involves modulation of signaling pathways that control cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyridazine Derivatives : A study identified new pyridazine-based sulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase and lipoxygenase enzymes. These derivatives exhibited promising in vitro activities against these targets .
  • Comparative Analysis : Research comparing various oxazine derivatives revealed that those containing a pyridazine moiety often displayed enhanced biological activity compared to their non-pyridazine counterparts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods. These findings suggest that the compound may possess similar antimicrobial capabilities owing to its structural analogies with known active compounds .

Anti-inflammatory Properties
The compound's potential as a cyclooxygenase inhibitor has been explored in various studies. Cyclooxygenase enzymes play a crucial role in inflammation and pain signaling pathways. Research indicates that derivatives of similar structures exhibit promising anti-inflammatory effects by inhibiting both COX-1 and COX-2 isoenzymes more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam . This positions this compound as a candidate for further development in anti-inflammatory therapies.

Pharmacological Applications

Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Such studies help in understanding the interaction mechanisms at the molecular level, providing insights into how modifications in the chemical structure can enhance biological activity. The results indicate that the compound can effectively bind to specific enzyme sites, which is crucial for its pharmacological efficacy .

Potential in Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy. Similar pyrazolo derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique heterocyclic structure may contribute to selective targeting of cancerous cells while minimizing effects on normal cells .

Material Science Applications

Polymeric Materials
Research into the incorporation of this compound into polymer matrices has shown promising results. The compound can enhance the mechanical and thermal properties of polymers, making them suitable for advanced applications in coatings and composites. Such enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anti-inflammatory drugsInhibits COX enzymes effectively
PharmacologyCancer therapyInduces apoptosis; inhibits tumor growth
Molecular docking studiesStrong binding affinity with biological targets
Material SciencePolymer enhancementImproves mechanical and thermal properties

Comparison with Similar Compounds

Analysis :

  • Fluorinated aromatic substituents (e.g., 4-cyano-5-fluoro-2-methylphenyl) enhance PDE4C inhibition potency compared to non-fluorinated analogs.
  • Propyl linkers (as in the target compound) balance flexibility and steric hindrance, unlike rigid isochroman or pyrrolidine groups in analogs .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between the pyridazine and pyrazolo-oxazine moieties.
  • Protecting groups : Temporary protection of reactive sites (e.g., amine or carbonyl groups) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Scalability : Optimization for batch vs. continuous flow reactors to improve yield and reduce waste .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • 1H/13C NMR : To verify connectivity and stereochemistry of the pyridazine and pyrazolo-oxazine rings.
  • HPLC-MS : To confirm purity (>95%) and molecular weight accuracy.
  • Elemental analysis : To validate empirical formula compliance (±0.4% for C, H, N) .

Q. What experimental methods are used to assess its solubility and stability for in vitro studies?

  • Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy or HPLC quantification .
  • Stability : Accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure, monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models?

  • Answer :

  • Cross-validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays).
  • Pharmacokinetic profiling : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Q. How can computational methods predict and explain this compound’s reactivity or binding modes?

  • Answer :

  • Quantum mechanics (QM) : Calculate transition-state energies for key reactions (e.g., amide bond formation) using DFT (B3LYP/6-31G*) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess conformational stability of the compound in aqueous vs. lipid bilayer environments for 100+ ns trajectories .

Q. What analytical techniques are critical for identifying degradation products during stability testing?

  • Answer :

  • LC-HRMS : High-resolution mass spectrometry to detect and characterize degradation impurities (e.g., hydrolyzed amide bonds or oxidized pyridazine rings).
  • 2D NMR (COSY, HSQC) : To assign structures of complex degradation byproducts .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address conflicting data regarding this compound’s mechanism of action?

  • Answer :

  • Target deconvolution : Use CRISPR-Cas9 knockout screens or proteome profiling to identify off-target effects.
  • Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling cascades affected by the compound .
  • Orthogonal validation : Confirm results using genetic (siRNA) or pharmacological inhibitors of proposed pathways .

Q. What methodologies elucidate the role of the pyridazine moiety in biological activity?

  • Answer :

  • SAR studies : Synthesize analogs with pyridazine replaced by pyridine or triazine, then compare IC50 values in target assays.
  • Crystallography : Co-crystallize the compound with its target protein to visualize hydrogen bonding/π-π interactions .

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